N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that has recently garnered attention for its potential applications in various scientific fields. This compound features a unique combination of functional groups, which gives it distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic synthesis. The starting materials often include ethylated pyrimidine derivatives and specific protecting groups to ensure the correct formation of the desired product. The reaction conditions usually involve:
Reactions carried out in inert atmospheres such as nitrogen or argon to prevent unwanted side reactions.
Use of catalysts and reagents like organometallics to achieve the correct bond formations.
Temperature control, usually in the range of -10°C to 100°C, depending on the step and reagents used.
Industrial Production Methods
Industrial synthesis of this compound may involve similar steps but optimized for larger scales. Continuous flow reactors and automated systems help in controlling reaction conditions precisely and improving yields. The choice of solvents, purification methods, and safe handling of intermediates also play crucial roles in ensuring efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes several types of reactions, including:
Oxidation: : This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxo-pyrimidine derivatives.
Reduction: : Reduction reactions typically employ hydrogenation techniques using catalysts such as palladium on carbon.
Substitution: : Electrophilic and nucleophilic substitutions occur at various positions on the pyrimidine ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen with palladium on carbon.
Substitution Reagents: : Halogens, alkylating agents.
Major Products
The products of these reactions vary widely based on the conditions but can include further functionalized pyrimidine derivatives with enhanced chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a building block for more complex molecules. Its reactivity allows chemists to create derivatives that can be used as catalysts or in material science applications.
Biology and Medicine
Biologically, derivatives of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide are studied for their potential therapeutic effects, including anticancer and antiviral activities. Its structure allows it to interact with nucleic acids and enzymes, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties enable it to act as an intermediate in the synthesis of various valuable products.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, thereby altering cellular pathways. Detailed studies suggest it might affect DNA synthesis and repair mechanisms, as well as protein synthesis pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-oxopyrimidin-1(6H)-yl)ethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
N-(2-(4-ethyl-5-oxopyrimidin-1(6H)-yl)ethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Uniqueness
Compared to its analogs, N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide shows unique reactivity patterns due to the specific placement of the ethyl and oxo groups. These structural differences enhance its ability to participate in a wider range of chemical reactions and biological interactions.
There you go! Quite the deep dive into the world of this compound. Now, what’s your next big question?
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-2-8-5-11(20)18(7-15-8)4-3-14-12(21)9-6-10(19)17-13(22)16-9/h5-7H,2-4H2,1H3,(H,14,21)(H2,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPPEWCOTDXSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)C2=CC(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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